molecular formula C16H19N3O4S B2811621 methyl 4-(((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)methyl)benzoate CAS No. 923677-52-5

methyl 4-(((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)methyl)benzoate

Cat. No.: B2811621
CAS No.: 923677-52-5
M. Wt: 349.41
InChI Key: ZAVCUIIKWRFDOI-UHFFFAOYSA-N
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Description

Methyl 4-(((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)methyl)benzoate is a complex organic compound with a unique structure that includes an imidazole ring, a benzoate ester, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)methyl)benzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazole ring, the introduction of the thioether linkage, and the esterification of the benzoic acid derivative. Common reagents used in these steps include methylamine, formaldehyde, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the imidazole ring can be reduced to an alcohol.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as thiols or amines. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

Methyl 4-(((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 4-(((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)methyl)benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the benzoate ester can participate in hydrophobic interactions with proteins. These interactions modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)methyl)benzoate is unique due to its combination of functional groups and the presence of both an imidazole ring and a benzoate ester. This unique structure allows for diverse reactivity and applications across various fields.

Properties

IUPAC Name

methyl 4-[[5-(hydroxymethyl)-1-[2-(methylamino)-2-oxoethyl]imidazol-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-17-14(21)8-19-13(9-20)7-18-16(19)24-10-11-3-5-12(6-4-11)15(22)23-2/h3-7,20H,8-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVCUIIKWRFDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)C(=O)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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